molecular formula C13H22ClN5 B12227569 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12227569
M. Wt: 283.80 g/mol
InChI Key: XYVQZJRKRAJJPD-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the condensation of appropriate pyrazole derivatives with suitable amines. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-isopropyl-4-methyl-1H-pyrazol-3-amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and pyrazole oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific functional groups make it a versatile compound for various applications .

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-9(2)18-7-10(3)13(16-18)14-6-12-8-17(5)15-11(12)4;/h7-9H,6H2,1-5H3,(H,14,16);1H

InChI Key

XYVQZJRKRAJJPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2C)C)C(C)C.Cl

Origin of Product

United States

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